molecular formula C12H17N7O5 B235169 2-Methyl-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-5-nitro-1H-imidazole-1-acetamide CAS No. 154094-96-9

2-Methyl-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-5-nitro-1H-imidazole-1-acetamide

Cat. No.: B235169
CAS No.: 154094-96-9
M. Wt: 337.29 g/mol
InChI Key: KMCIIMXLGQMJCT-UHFFFAOYSA-N
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Description

2-Methyl-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-5-nitro-1H-imidazole-1-acetamide is a synthetic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of two 2-methyl-5-nitroimidazole groups linked by an acetamide bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-5-nitro-1H-imidazole-1-acetamide typically involves the reaction of 2-methyl-5-nitroimidazole with ethyl bromoacetate to form an intermediate, which is then reacted with another equivalent of 2-methyl-5-nitroimidazole under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-5-nitro-1H-imidazole-1-acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The imidazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups onto the imidazole rings.

Scientific Research Applications

2-Methyl-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-5-nitro-1H-imidazole-1-acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and antiparasitic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-5-nitro-1H-imidazole-1-acetamide involves its interaction with specific molecular targets and pathways. The nitroimidazole groups are known to undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is particularly effective against anaerobic bacteria and protozoa.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known nitroimidazole derivative with similar antimicrobial properties.

    Tinidazole: Another nitroimidazole compound used for its antiparasitic and antibacterial activities.

    Secnidazole: A nitroimidazole with a longer half-life, used for treating bacterial infections.

Uniqueness

2-Methyl-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)-5-nitro-1H-imidazole-1-acetamide is unique due to its dual nitroimidazole structure, which may enhance its antimicrobial efficacy and broaden its spectrum of activity compared to other single nitroimidazole compounds.

Properties

CAS No.

154094-96-9

Molecular Formula

C12H17N7O5

Molecular Weight

337.29 g/mol

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide

InChI

InChI=1S/C12H15N7O5/c1-8-14-5-11(18(21)22)16(8)4-3-13-10(20)7-17-9(2)15-6-12(17)19(23)24/h5-6H,3-4,7H2,1-2H3,(H,13,20)

InChI Key

KMCIIMXLGQMJCT-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1CCNC(=O)CN2C(=NC=C2[N+](=O)[O-])C)[N+](=O)[O-]

Canonical SMILES

CC1=NC=C(N1CCNC(=O)CN2C(=NC=C2[N+](=O)[O-])C)[N+](=O)[O-]

Synonyms

2-[2-methyl-3-[2-(2-methyl-5-nitro-imidazol-1-yl)ethyl]-5-nitro-2H-imi dazol-1-yl]acetamide

Origin of Product

United States

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